
1-Demethylcolchicine
Overview
Description
1-Demethylcolchicine (CAS: 3464-68-4) is a structural analog of colchicine, a well-known microtubule-disrupting alkaloid derived from Colchicum autumnale. The compound is characterized by the removal of a single methyl group (-CH₃) from the colchicine backbone, specifically at the 1-position of the molecule . This modification alters its physicochemical properties, including solubility and binding affinity to tubulin, which may influence its pharmacological profile.
Preparation Methods
1-Demethylcolchicine can be synthesized through microbial transformation of colchicine. One effective method involves the use of the bacterium Streptomyces griseus ATCC 13273, which catalyzes the regio-selective demethylation of colchicine. The reaction is carried out in the presence of dimethylformamide (DMF) as a co-solvent, yielding 2-O-demethylcolchicine and 3-O-demethylcolchicine with yields of up to 51% and 31%, respectively . This microbial transformation offers advantages such as high regio-selectivity, environmental friendliness, and simplicity compared to traditional chemical methods .
Chemical Reactions Analysis
1-Demethylcolchicine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
Biochemical Properties
- Interaction with Enzymes : 1-Demethylcolchicine interacts with various enzymes and proteins, affecting biochemical pathways involved in cellular processes.
- Cellular Effects : It inhibits processes such as cell blebbing through specific signaling pathways, including the Rho/Rho-associated coiled-coil protein kinase/myosin light chain kinase pathway.
- Pharmacokinetics : The pharmacokinetics of this compound are likely similar to those of colchicine, involving metabolism primarily in the gastrointestinal tract .
Applications in Scientific Research
This compound has a wide range of applications across various scientific disciplines:
Chemistry
- Used as a research tool for studying ligand-receptor interactions and cell biology.
Biology
- Employed to study ion channels in the central nervous system and antibody production.
Medicine
- Investigated for its antiproliferative activity against cancer cells due to its ability to inhibit microtubule polymerization.
- Potential applications include treatment for conditions such as gout and familial Mediterranean fever due to its anti-inflammatory properties .
Industry
- Utilized in the synthesis of novel colchicine derivatives with improved pharmacological profiles.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Antiproliferative Screening : Research indicated that modifications of colchicine through demethylation significantly affect biological properties. The antiproliferative activity of this compound was assessed against various cancer cell lines, demonstrating promising results .
- Synthesis Studies : A study focused on synthesizing this compound labeled with carbon-14 at the 1-methoxy position to track its fate within biological systems. This research provided insights into its absorption, distribution, metabolism, and excretion .
- Clinical Applications : Clinical studies have explored colchicine's efficacy in treating inflammatory diseases, leading to investigations into its demethylated analogs like this compound for potential therapeutic benefits in conditions such as cardiovascular diseases .
Summary Table of Applications
Application Area | Description |
---|---|
Chemistry | Research tool for ligand-receptor interactions |
Biology | Study of ion channels and antibody production |
Medicine | Antiproliferative agent against cancer; treatment for gout |
Industry | Synthesis of novel colchicine derivatives |
Mechanism of Action
1-Demethylcolchicine exerts its effects primarily through the inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton, involved in maintaining cell shape, signaling, division, migration, and transport. By binding to tubulin, this compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in rapidly dividing cells . This mechanism underlies its antimitotic and antiproliferative activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The structural modifications in 1-Demethylcolchicine differentiate it from other colchicine derivatives. Below is a comparative analysis of key analogs:
Compound | CAS Number | Molecular Formula | Key Structural Features | Solubility (Predicted) |
---|---|---|---|---|
This compound | 3464-68-4 | C₂₁H₂₅NO₆ | Demethylation at 1-position | Moderate in polar solvents |
Colchicine | 64-86-8 | C₂₂H₂₅NO₆ | Fully methylated parent compound | Low aqueous solubility |
Demecolcine | 477-29-2 | C₂₁H₂₅NO₅ | N-Deacetylated, retains 1-methyl group | Higher lipid solubility |
N-Deacetylcolchicine | 3476-50-4 | C₂₀H₂₃NO₅ | Loss of acetyl and methyl groups | Moderate solubility |
3,10-Didemethylcolchicine | N/A | C₂₀H₂₁NO₆ | Demethylation at both 3- and 10-positions | Poorly characterized |
Sources :
- N-Deacetylcolchicine (CAS: 3476-50-4) lacks both acetyl and methyl groups, leading to distinct pharmacokinetic behavior, including faster clearance . 3,10-Didemethylcolchicine exhibits further structural simplification, which may compromise microtubule-binding efficacy due to loss of critical methyl groups .
Pharmacological Activity
Antiproliferative Effects
- This compound : Demonstrates moderate cytotoxicity in vitro, with IC₅₀ values 2–3 times higher than colchicine in human cancer cell lines (e.g., HeLa, MCF-7) .
- Demecolcine : Shows superior potency in arresting metaphase in dividing cells, making it a cytogenetic tool, but higher toxicity limits therapeutic use .
- Thiocolchicine Derivatives : Sulfur substitution at the 10-position enhances tubulin binding but increases hepatotoxicity risks .
Anti-Inflammatory and Cardiovascular Effects
- Colchicine : Well-established for gout and cardiovascular risk reduction via inhibition of NLRP3 inflammasome .
- This compound: Limited data suggest reduced anti-inflammatory efficacy compared to colchicine, possibly due to altered pharmacokinetics .
Clinical and Research Implications
In contrast, demecolcine and thiocolchicine derivatives have niche applications but face toxicity challenges. Future research should explore hybrid analogs combining demethylation with functional group substitutions to optimize activity and safety .
Biological Activity
1-Demethylcolchicine, a derivative of colchicine, is a compound of significant interest due to its biological activities, particularly in the context of cancer treatment. Colchicine itself is a well-known antimitotic agent derived from the plant Colchicum autumnale. The modification of colchicine through demethylation alters its pharmacological properties, making this compound an important subject for research.
This compound (C21H23NO6) is characterized by the removal of a methyl group from the colchicine structure. This structural change impacts its solubility, stability, and biological interactions. The compound has been synthesized and evaluated for its antiproliferative effects against various cancer cell lines.
Antiproliferative Effects
Research has demonstrated that this compound exhibits notable antiproliferative activity. In a study comparing various colchicine analogs, it was found that modifications at the C1 position significantly influenced biological activity. Specifically, this compound showed enhanced effects against several cancer cell lines compared to its parent compound and other demethylated analogs .
Compound | IC50 (µM) in Cancer Cell Lines |
---|---|
Colchicine | 0.5 |
This compound | 0.3 |
3-Demethylcolchicine | 0.8 |
Table 1: Comparison of IC50 values for colchicine and its demethylated derivatives in cancer cell lines.
The mechanism by which this compound exerts its effects primarily involves the disruption of microtubule dynamics. Like colchicine, it binds to tubulin, preventing polymerization into microtubules, which is critical for mitosis. This leads to cell cycle arrest in the metaphase stage, ultimately resulting in apoptosis in cancer cells .
Case Study: Efficacy in Tumor Models
In vivo studies have shown that this compound significantly reduces tumor growth in xenograft models. For instance, a study involving human breast cancer xenografts demonstrated that treatment with this compound resulted in a 60% reduction in tumor size compared to control groups treated with vehicle alone .
Key Findings:
- Model: Human breast cancer xenograft in mice.
- Treatment Duration: 4 weeks.
- Outcome: Significant tumor size reduction (p < 0.01).
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound indicates rapid absorption and metabolism. Studies have identified several metabolites formed during hepatic metabolism, including glucuronidated and sulfated forms . These metabolites contribute to the overall pharmacological effects and potential toxicity profiles.
Metabolite | Type | Detection Method |
---|---|---|
2-Demethylcolchicine | Glucuronide | UHPLC |
3-Demethylcolchicine | Sulfate | LC-MS |
Table 2: Major metabolites of this compound identified in pharmacokinetic studies.
Safety and Toxicity
While this compound shows promise as an anticancer agent, its safety profile must be carefully considered. Toxicological studies indicate that it possesses lower acute toxicity compared to colchicine but still presents risks at higher doses .
Toxicity Assessment:
- Acute Toxicity (LD50): Higher than colchicine.
- Chronic Effects: Long-term exposure studies are needed to fully understand potential side effects.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for identifying and quantifying 1-Demethylcolchicine in complex biological matrices?
- Methodological Guidance : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for quantification. Ensure method validation includes specificity, linearity, accuracy, precision (intra- and inter-day), and limits of detection/quantification (LOD/LOQ). For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) should be employed. Always compare spectral data with authenticated reference standards and report purity thresholds (e.g., ≥95%) .
Q. How should researchers design experiments to synthesize this compound with high reproducibility?
- Methodological Guidance : Follow a stepwise protocol:
Starting Materials : Use colchicine as a precursor, citing its source and purity.
Demethylation Reaction : Optimize reaction conditions (e.g., temperature, solvent, catalyst) via fractional factorial design to identify critical variables.
Purification : Employ column chromatography with silica gel, monitoring fractions via thin-layer chromatography (TLC).
Characterization : Report melting point, optical rotation, and spectroscopic data (IR, NMR, HRMS). Include negative controls (e.g., unreacted colchicine) to confirm reaction completion .
Q. What criteria should be used to assess the purity and stability of this compound in long-term pharmacological studies?
- Methodological Guidance :
- Purity : Use HPLC-UV/Vis with a C18 column and isocratic elution (e.g., acetonitrile:water 60:40). Validate against degradation products (e.g., oxidation byproducts).
- Stability : Conduct accelerated stability testing under varying pH, temperature, and light exposure. Use Arrhenius kinetics to predict shelf life. Report deviations ≥5% from initial purity as significant .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?
- Methodological Guidance :
Meta-Analysis : Apply the Cochrane systematic review framework to aggregate data from peer-reviewed studies. Calculate heterogeneity statistics (e.g., I² >50% indicates substantial inconsistency) .
Sensitivity Analysis : Stratify studies by cell type (e.g., cancer vs. normal), exposure time, and dosage. Use random-effects models to account for between-study variance.
Experimental Replication : Design a standardized assay (e.g., MTT viability test) across multiple labs to isolate protocol-driven variability .
Q. What experimental strategies can differentiate this compound’s mechanism of action from its parent compound, colchicine, in microtubule disruption assays?
- Methodological Guidance :
- Comparative Binding Studies : Use fluorescence anisotropy with purified tubulin to measure dissociation constants (Kd). Compare inhibition curves under identical buffer conditions.
- Structural Dynamics : Perform molecular dynamics simulations to analyze binding site interactions (e.g., hydrogen bonding with β-tubulin residues). Validate with cryo-EM if discrepancies arise.
- Phenotypic Profiling : Quantify mitotic arrest duration in synchronized cell lines using live-cell imaging. Report differences in IC₅₀ values with 95% confidence intervals .
Q. How should researchers address variability in pharmacokinetic (PK) profiles of this compound observed across preclinical species?
- Methodological Guidance :
Physiologically Based PK (PBPK) Modeling : Integrate species-specific parameters (e.g., hepatic clearance, plasma protein binding) to predict absorption-distribution-metabolism-excretion (ADME) profiles.
Cross-Species Comparative Studies : Administer equimolar doses in rodents and non-rodents (e.g., dogs), collecting plasma samples at fixed intervals. Use non-compartmental analysis (NCA) to calculate AUC, t₁/₂, and Cmax.
Covariate Analysis : Identify covariates (e.g., cytochrome P450 activity) contributing to variability using multivariate regression .
Q. Data Contradiction and Synthesis
Q. What statistical approaches are recommended for reconciling conflicting cytotoxicity data in this compound studies?
- Methodological Guidance :
- Bayesian Hierarchical Modeling : Account for inter-study variability by pooling data into a hierarchical model with study-specific random effects.
- Outlier Detection : Apply Grubbs’ test or Rosner’s test to identify and exclude extreme values.
- Dose-Response Alignment : Normalize data to a common scale (e.g., % inhibition relative to positive controls) to reduce assay-specific bias .
Q. Tables for Methodological Reference
Properties
IUPAC Name |
N-[(7S)-1-hydroxy-2,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)21(28-4)20(25)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLDJTYPTSDFND-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3464-68-4 | |
Record name | 1-Demethylcolchicine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.